Diethyl (2-chlorothiazol-5-yl)methylphosphonate Diethyl (2-chlorothiazol-5-yl)methylphosphonate
Brand Name: Vulcanchem
CAS No.: 903130-74-5
VCID: VC2428277
InChI: InChI=1S/C8H13ClNO3PS/c1-3-12-14(11,13-4-2)6-7-5-10-8(9)15-7/h5H,3-4,6H2,1-2H3
SMILES: CCOP(=O)(CC1=CN=C(S1)Cl)OCC
Molecular Formula: C8H13ClNO3PS
Molecular Weight: 269.69 g/mol

Diethyl (2-chlorothiazol-5-yl)methylphosphonate

CAS No.: 903130-74-5

Cat. No.: VC2428277

Molecular Formula: C8H13ClNO3PS

Molecular Weight: 269.69 g/mol

* For research use only. Not for human or veterinary use.

Diethyl (2-chlorothiazol-5-yl)methylphosphonate - 903130-74-5

Specification

CAS No. 903130-74-5
Molecular Formula C8H13ClNO3PS
Molecular Weight 269.69 g/mol
IUPAC Name 2-chloro-5-(diethoxyphosphorylmethyl)-1,3-thiazole
Standard InChI InChI=1S/C8H13ClNO3PS/c1-3-12-14(11,13-4-2)6-7-5-10-8(9)15-7/h5H,3-4,6H2,1-2H3
Standard InChI Key LPAZMLMRYFXTQX-UHFFFAOYSA-N
SMILES CCOP(=O)(CC1=CN=C(S1)Cl)OCC
Canonical SMILES CCOP(=O)(CC1=CN=C(S1)Cl)OCC

Introduction

Basic Information and Chemical Identity

Diethyl (2-chlorothiazol-5-yl)methylphosphonate is a phosphonate compound characterized by a thiazole ring substituted with chlorine. The compound features several key functional groups that contribute to its reactivity and potential applications in research settings. The compound is primarily identified through the following parameters:

Chemical Identifiers

Table 1: Chemical Identifiers of Diethyl (2-chlorothiazol-5-yl)methylphosphonate

ParameterValue
CAS Number903130-74-5
Molecular FormulaC₈H₁₃ClNO₃PS
Molecular Weight269.69 g/mol
PubChem CID2763181

The compound is also known by several synonyms in the scientific literature, including:

  • Diethyl-2-chlorothiazole-5-methylphosphonate

  • 2-chloro-5-(diethoxyphosphorylmethyl)-1,3-thiazole

  • Diethyl (2-chlorothiazol-5-ylmethyl)phosphonate

Structural Characteristics and Physical Properties

Molecular Structure

Diethyl (2-chlorothiazol-5-yl)methylphosphonate features a 2-chlorothiazole ring with a methylphosphonate group at the 5-position. The phosphonate group is esterified with two ethyl groups, resulting in the diethyl ester functionality. The thiazole ring contains nitrogen and sulfur atoms, with a chlorine atom attached at the 2-position .

Synthesis and Preparation Methodologies

Related Synthetic Procedures

Related phosphonate compounds provide valuable insight into potential synthetic routes. For example, the synthesis of phosphonate-modified triazoles, as described in one study, involves a click chemistry approach:

  • Reaction of an organic azide (diethyl-(2-azidoethyl)phosphonate) with an alkyne

  • Formation of the phosphonate-containing heterocyclic system

  • Subsequent manipulation of the phosphonate group

A similar approach might be adapted for thiazole-based systems, though specific modifications would be necessary to accommodate the differences in reactivity between triazole and thiazole rings.

SupplierCatalog NumberPurity SpecificationPackage Sizes
Capot Chemical114619NLT 98%Not specified
Aladdin ScientificD18796995%500mg, 1g

The compound is typically offered with high purity standards, making it suitable for research applications that require precise chemical composition .

Related Compounds and Comparative Analysis

Structural Analogues

Several compounds share structural similarities with Diethyl (2-chlorothiazol-5-yl)methylphosphonate:

  • Diethyl ((2-chloroethoxy)methyl)phosphonate (CAS: 116384-56-6): Contains a chloroethoxy group rather than a chlorothiazole ring, but maintains the diethyl phosphonate functionality

  • α-Aminophosphonate derivatives: These compounds feature similar phosphonate groups and have demonstrated antiviral activities in agricultural applications

Comparison with Other Phosphonates

Table 3: Comparison of Diethyl (2-chlorothiazol-5-yl)methylphosphonate with Related Compounds

CompoundCAS NumberMolecular FormulaMolecular WeightKey Structural Difference
Diethyl (2-chlorothiazol-5-yl)methylphosphonate903130-74-5C₈H₁₃ClNO₃PS269.69 g/molContains 2-chlorothiazole ring
Diethyl ((2-chloroethoxy)methyl)phosphonate116384-56-6C₇H₁₆ClO₄P230.62 g/molContains chloroethoxy group
Dimethyl methylphosphonate756-79-6C₃H₉O₃P124.08 g/molSimple methylphosphonate structure

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